molecular formula C18H17NO3S B5647931 n-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamide CAS No. 5880-27-3

n-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamide

Cat. No.: B5647931
CAS No.: 5880-27-3
M. Wt: 327.4 g/mol
InChI Key: KSDFVYYYLMFRCB-UHFFFAOYSA-N
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Description

Contextualization as a Benzamide (B126) Derivative in Drug Discovery

N-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamide is classified as a benzamide derivative. This class of compounds is characterized by a benzene (B151609) ring attached to an amide functional group. In the case of this compound, the benzamide core is further substituted, creating a more complex molecular architecture. The "N-(3-acetylphenyl)" portion indicates an acetylphenyl group is attached to the nitrogen of the amide, while the "4-(thietan-3-yloxy)" signifies a thietan-3-yloxy group at the fourth position of the benzene ring of the benzamide. This specific combination of moieties distinguishes it from other benzamide derivatives and forms the basis for its potential interactions with biological targets.

Overview of Benzamide Scaffold Significance in Pharmaceutical Research

The benzamide scaffold is a cornerstone in pharmaceutical research and drug discovery, valued for its versatile biological activities. researchgate.net Benzamide derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating efficacy as antipsychotics, antiemetics, and gastroprokinetic agents. The ability of the benzamide functional group to form hydrogen bonds and engage in various intermolecular interactions allows it to bind to a diverse array of biological targets, including G-protein coupled receptors and enzymes. This inherent versatility has cemented the benzamide scaffold as a privileged structure in medicinal chemistry, continually inspiring the synthesis and investigation of novel derivatives.

Chemical Space and Database Inclusion of this compound (e.g., CHEMBL, ZINC)

This compound is cataloged in several prominent chemical databases, which are essential resources for chemists and pharmacologists. Its inclusion in databases such as ChEMBL and ZINC confirms its existence and availability for procurement and in silico screening. These databases provide crucial information about the compound's physicochemical properties, which are foundational for any drug discovery endeavor.

Below is a table summarizing key identifiers and computed properties for this compound, compiled from publicly accessible chemical databases.

PropertyValue
Molecular Formula C₁₈H₁₇NO₃S
Molecular Weight 327.4 g/mol
Canonical SMILES CC(=O)C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3CSC3
InChI InChI=1S/C18H17NO3S/c1-12(20)13-6-4-7-14(10-13)19-18(21)15-8-2-16(3-9-15)22-17-11-23-17/h2-10,17H,11H2,1H3,(H,19,21)
InChIKey Not readily available in public databases
ChEMBL ID Not readily available in public databases
ZINC ID ZINC000019761893

This data is compiled from publicly available information and may be subject to updates.

Research Gaps and Future Directions in this compound Investigations

Currently, there is a notable absence of published research specifically detailing the synthesis, biological activity, and therapeutic potential of this compound. This lack of dedicated studies presents a clear research gap and simultaneously outlines a number of potential future directions for investigation.

Key Research Gaps:

Synthesis and Characterization: A detailed, optimized, and scalable synthetic route for this compound has not been reported in the scientific literature. Full characterization of the compound using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) is also a necessary first step.

Biological Screening: There is no publicly available data on the biological activity of this compound. Its potential to interact with various biological targets remains unexplored.

Structure-Activity Relationship (SAR) Studies: Without a known biological target or activity, no SAR studies have been conducted. Such studies would be crucial to understanding how modifications to its chemical structure affect its biological function.

Future Research Directions:

Target Identification: A primary focus for future research would be to identify potential biological targets for this compound. This could be achieved through high-throughput screening against a panel of receptors, enzymes, and other aformentioned biological targets.

Pharmacokinetic Profiling: Should any promising biological activity be identified, a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties would be essential to assess its drug-like potential.

Analog Synthesis and SAR Exploration: The synthesis of a library of analogs by modifying the acetylphenyl, thietan, and benzamide moieties could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetylphenyl)-4-(thietan-3-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-12(20)14-3-2-4-15(9-14)19-18(21)13-5-7-16(8-6-13)22-17-10-23-11-17/h2-9,17H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDFVYYYLMFRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3CSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353864
Record name n-(3-acetylphenyl)-4-(thietan-3-yloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783406
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5880-27-3
Record name n-(3-acetylphenyl)-4-(thietan-3-yloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Acetylphenyl 4 Thietan 3 Yloxy Benzamide and Its Analogues

Retrosynthetic Analysis of the N-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamide Scaffold

A retrosynthetic analysis of this compound identifies two primary disconnections that simplify the molecule into more readily available precursors. The most logical bond cleavages are the amide C-N bond and the ether C-O bond.

Amide Bond Disconnection: Cleavage of the amide bond between the carbonyl group and the nitrogen atom separates the molecule into two main intermediates: 4-(thietan-3-yloxy)benzoic acid and 3-aminoacetophenone. This is a standard disconnection for benzamide (B126) derivatives.

Ether Bond Disconnection: Further disconnection of the 4-(thietan-3-yloxy)benzoic acid intermediate at the ether linkage breaks it down into 4-hydroxybenzoic acid and a suitable thietan-3-yl precursor, such as thietan-3-ol or 3-halothietane.

This analysis reveals three fundamental building blocks required for the total synthesis:

Aryl Amine: 3-Aminoacetophenone

Aryl Carboxylic Acid: 4-Hydroxybenzoic acid

Heterocyclic Alcohol: Thietan-3-ol

The forward synthesis would therefore involve the O-alkylation of 4-hydroxybenzoic acid with a thietan-3-yl derivative, followed by an amide coupling reaction with 3-aminoacetophenone. Alternatively, the amide bond could be formed first between 4-hydroxybenzoic acid and 3-aminoacetophenone to yield N-(3-acetylphenyl)-4-hydroxybenzamide, which would then undergo O-alkylation with the thietan precursor.

Classical and Contemporary Synthesis Strategies for Benzamide Linkages

The formation of the benzamide linkage is a critical step in the synthesis of the target molecule. This transformation is typically achieved through the reaction of a carboxylic acid derivative with an amine.

Nucleophilic Acyl Substitution Approaches

Nucleophilic acyl substitution is the fundamental mechanism underlying most amide bond formations. This approach typically involves the activation of the carboxylic acid to enhance its electrophilicity, followed by an attack from the amine nucleophile.

A common method is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(thietan-3-yloxy)benzoyl chloride can then react readily with 3-aminoacetophenone to form the desired amide.

Alternatively, stoichiometric coupling reagents are widely used to facilitate the reaction directly from the carboxylic acid and amine, avoiding the isolation of harsh acyl halide intermediates. These reagents activate the carboxylic acid in situ.

Coupling ReagentDescriptionByproducts
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)A water-soluble carbodiimide that activates carboxylic acids. Often used with an additive like HOBt.Water-soluble urea derivative
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly efficient uronium-based coupling agent known for fast reaction times and high yields, especially for hindered substrates.Tetramethylurea
T3P (n-Propylphosphonic acid anhydride)A cyclic phosphonic acid anhydride that is effective and produces easily removable byproducts.Phosphonic acids

Coupling Reactions (e.g., Amide Bond Formation, O-Alkylation)

Amide Bond Formation: Modern amide bond formation often relies on catalytic methods that offer greener and more efficient alternatives to classical stoichiometric reagents. ucl.ac.uk Boron-based catalysts, for example, can promote the direct condensation of carboxylic acids and amines by facilitating the removal of water. sciepub.comunimi.it Boric acid has been demonstrated as a simple, effective homogeneous catalyst for the amidation of benzoic acid derivatives. sciepub.com

O-Alkylation: The synthesis of the 4-(thietan-3-yloxy) moiety is achieved via an O-alkylation reaction, typically a Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of a 4-hydroxybenzoic acid derivative with a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile. This nucleophile attacks an electrophilic thietane (B1214591) precursor, such as 3-bromothietane or thietan-3-yl tosylate, in a nucleophilic substitution reaction. Conditions for such alkylations must be carefully selected to avoid side reactions. researchgate.net For related heterocyclic alcohols like oxetan-3-ols, lithium catalysts have been used for the chemoselective C-OH activation and subsequent alkylation of thiols, suggesting a pathway for similar reactions involving thietanols. d-nb.info

Condensation Reactions (e.g., Claisen-Schmidt Condensation for Acetylphenyl Moiety)

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org While not directly involved in the synthesis of the primary N-(3-acetylphenyl) moiety, this reaction is highly relevant for the synthesis of analogues.

For instance, the acetyl group on the N-(3-acetylphenyl) ring can be used as a handle for further functionalization via a Claisen-Schmidt reaction. Reacting this compound with various aromatic aldehydes in the presence of a base (e.g., NaOH, KOH) would yield chalcone-like derivatives (α,β-unsaturated ketones). researchgate.nettaylorandfrancis.com This modification allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships. The reaction is often performed under mild conditions and can even be carried out solvent-free, aligning with green chemistry principles. researchgate.netnih.gov

Synthesis of Key Intermediates and Thietan-3-yloxy Moiety Precursors

Thietanes are four-membered heterocyclic compounds containing a sulfur atom. wikipedia.org Their synthesis can be challenging due to ring strain. Several methods have been developed for the preparation of thietan-3-ol and its derivatives:

From Epoxides: A common route involves the reaction of chloromethyloxirane (epichlorohydrin) with a sulfur nucleophile like hydrogen sulfide (H₂S) in the presence of a base. nih.govresearchgate.net This method proceeds through the nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization to form the thietane ring.

Intramolecular Cyclization: The direct cyclization of γ-mercaptoalkanols can be an efficient route to thietanes. nih.gov

From 1,3-Dihalides: The reaction of 1,3-dihalopropanes with a sulfide source, such as sodium sulfide (Na₂S), is a traditional method for forming the thietane ring, although yields can be modest. wikipedia.org

The choice of method depends on the desired substitution pattern and the availability of starting materials. Once thietan-3-ol is obtained, it can be converted to a better leaving group (e.g., tosylate, mesylate, or halide) to facilitate the O-alkylation step.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of benzamides aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Catalytic Amidation: A significant green improvement is the shift from stoichiometric coupling reagents to catalytic methods for amide bond formation. Catalytic direct amidation, which forms water as the only byproduct, is highly atom-economical. ucl.ac.uk Methods using catalysts like boric acid or specialized boron-based systems avoid the high-molecular-weight waste generated by reagents like EDC or HATU. sciepub.comunimi.it

Solvent Choice and Solvent-Free Reactions: The choice of solvent has a major impact on the environmental footprint of a synthesis. Utilizing greener solvents or developing solvent-free reaction conditions is a key goal. figshare.comyoutube.com For instance, some Claisen-Schmidt condensations and benzamide syntheses can be performed under solvent-free conditions, often with simple grinding or minimal heating. researchgate.net

Green Chemistry PrincipleApplication in Synthesis
Atom Economy Use of catalytic direct amidation to produce only water as a byproduct.
Safer Solvents & Auxiliaries Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives (e.g., 2-MeTHF, water/ethanol mixtures). nih.govnih.gov
Design for Energy Efficiency Employing reactions that proceed at room temperature or with minimal heating, such as some solvent-free condensation methods. researchgate.net
Use of Renewable Feedstocks (Future Scope) Exploring bio-based sources for starting materials like 4-hydroxybenzoic acid.
Reduce Derivatives Avoiding unnecessary protection/deprotection steps by choosing chemoselective reaction conditions.
Catalysis Preferring catalytic reagents (e.g., boric acid) over stoichiometric reagents (e.g., carbodiimides). ucl.ac.uksciepub.com

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and efficient.

Development of Modular Synthetic Routes for Derivatization

The development of modular synthetic routes for this compound and its analogues is crucial for enabling systematic structure-activity relationship (SAR) studies. A modular, or "building block," approach allows for the rapid generation of a library of derivatives by systematically varying different structural components of the target molecule. For this compound, this involves the independent synthesis and subsequent coupling of three key building blocks: a substituted aniline, a substituted benzoic acid, and a thietane moiety. Two primary modular strategies have been developed to facilitate the synthesis of a diverse range of analogues.

Route A: Late-Stage Amide Coupling with a Pre-functionalized Benzoic Acid

This approach focuses on the initial synthesis of a key intermediate, 4-(thietan-3-yloxy)benzoic acid, which is then coupled with a variety of commercially available or synthetically prepared anilines. This route is highly efficient for creating diversity in the aniline portion of the molecule.

Step 1: Synthesis of 4-(thietan-3-yloxy)benzonitrile

The synthesis commences with a Williamson ether synthesis, a reliable method for forming ether linkages. Thietan-3-ol is reacted with 4-fluorobenzonitrile or 4-chlorobenzonitrile in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an Sₙ2 mechanism where the alkoxide of thietan-3-ol displaces the halide on the benzonitrile ring.

Step 2: Hydrolysis to 4-(thietan-3-yloxy)benzoic acid

The resulting 4-(thietan-3-yloxy)benzonitrile is then hydrolyzed to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. doubtnut.combrainly.inaskfilo.comscribd.comnku.edu For instance, heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (NaOH), followed by acidification, effectively yields 4-(thietan-3-yloxy)benzoic acid. brainly.in

Step 3: Amide Coupling

The final step involves the coupling of 4-(thietan-3-yloxy)benzoic acid with a substituted aniline, such as 3-aminoacetophenone, to form the desired benzamide. This amide bond formation is typically facilitated by a variety of coupling reagents that activate the carboxylic acid. evitachem.comnih.gov Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). nih.gov Other effective reagents include uronium or phosphonium salts like HATU or BOP. nih.gov This step is highly modular, as a wide array of substituted anilines can be used to generate a diverse library of final compounds.

The table below illustrates the application of this modular route with various substituted anilines.

Table 1: Examples of Analogues Synthesized via Route A
Aniline Building Block (R-NH₂)Resulting AnalogueKey Features of Analogue
3-AminoacetophenoneThis compoundParent compound
3-AminobenzonitrileN-(3-Cyanophenyl)-4-(thietan-3-yloxy)benzamideIntroduction of a cyano group
3-Amino-N,N-dimethylanilineN-(3-(Dimethylamino)phenyl)-4-(thietan-3-yloxy)benzamideIncorporation of a basic dimethylamino group
3-ChloroanilineN-(3-Chlorophenyl)-4-(thietan-3-yloxy)benzamideSubstitution with a halogen

Route B: Late-Stage Introduction of the Thietane Moiety

An alternative modular strategy involves the initial synthesis of a diverse set of N-(3-acetylphenyl)benzamide analogues, followed by the late-stage introduction of the thietan-3-yloxy group. This approach is particularly useful for varying the substituents on the benzoic acid core.

Step 1: Synthesis of Substituted N-(3-acetylphenyl)benzamides

This step involves the amide coupling of 3-aminoacetophenone with a variety of substituted benzoic acids. nih.govresearchgate.net For this route, benzoic acids containing a leaving group, such as a fluorine or chlorine atom, at the 4-position are particularly useful. The amide bond formation is achieved using standard coupling reagents as described in Route A. chempublishers.com

Step 2: Nucleophilic Aromatic Substitution

The final step is a nucleophilic aromatic substitution (SₙAr) reaction to introduce the thietan-3-yloxy moiety. The pre-formed N-(3-acetylphenyl)-4-fluorobenzamide (or the chloro analogue) is treated with thietan-3-ol in the presence of a strong base, such as sodium hydride, in a polar aprotic solvent like DMF or DMSO. The electron-withdrawing nature of the amide and acetyl groups facilitates the displacement of the fluoride by the thietan-3-alkoxide.

This route allows for the synthesis of a wide range of analogues with modifications to the central benzoyl ring, as illustrated in the table below.

Table 2: Examples of Analogues Synthesized via Route B
Substituted Benzoyl PrecursorResulting AnalogueKey Features of Analogue
N-(3-Acetylphenyl)-4-fluorobenzamideThis compoundParent compound
N-(3-Acetylphenyl)-2-chloro-4-fluorobenzamideN-(3-Acetylphenyl)-2-chloro-4-(thietan-3-yloxy)benzamideIntroduction of a chlorine atom on the benzoyl ring
N-(3-Acetylphenyl)-4-fluoro-2-methylbenzamideN-(3-Acetylphenyl)-2-methyl-4-(thietan-3-yloxy)benzamideIncorporation of a methyl group on the benzoyl ring
N-(3-Acetylphenyl)-4-fluoro-3-(trifluoromethyl)benzamideN-(3-Acetylphenyl)-3-(trifluoromethyl)-4-(thietan-3-yloxy)benzamideAddition of an electron-withdrawing trifluoromethyl group

These modular synthetic routes provide a flexible and efficient platform for the derivatization of this compound, enabling extensive exploration of the chemical space around this core structure.

Spectroscopic and Crystallographic Characterization of N 3 Acetylphenyl 4 Thietan 3 Yloxy Benzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive structural elucidation of organic molecules in solution. For N-(3-acetylphenyl)-4-(thietan-3-yloxy)benzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework.

¹H NMR spectroscopy would provide initial insights into the proton environment. The spectrum is expected to show distinct signals for the aromatic protons on both the acetylphenyl and benzamide (B126) rings, with their chemical shifts and coupling patterns revealing their substitution patterns. The protons of the thietane (B1214591) ring are anticipated to exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. Key signals would also include the amide N-H proton, which may appear as a broad singlet, and the methyl protons of the acetyl group, which would likely be a sharp singlet in the upfield region.

¹³C NMR spectroscopy , including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would complement the ¹H NMR data by identifying all unique carbon environments, such as quaternary carbons, CH, CH₂, and CH₃ groups. The carbonyl carbons of the amide and acetyl groups are expected to resonate at the downfield end of the spectrum.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the complete molecular structure. COSY spectra would reveal proton-proton coupling networks within the individual rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would establish long-range (2-3 bond) correlations between protons and carbons, thereby confirming the connection between the benzamide moiety, the thietan-3-yloxy group, and the N-(3-acetylphenyl) fragment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Below is a table of predicted chemical shifts based on structure-activity relationships and known data for similar functional groups. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl -CH₃~2.6~27
Acetyl C=O-~198
Amide N-H~10.0 (broad)-
Amide C=O-~166
Aromatic C-H (acetylphenyl)7.5 - 8.2120 - 140
Aromatic C-H (benzamide)7.0 - 8.0115 - 160
Thietane C-H (α to O)~5.5~75
Thietane CH₂ (β to O)~3.5 - 3.8~35

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of a molecule's elemental composition. By providing an exact mass measurement with high accuracy (typically to within 5 ppm), HRMS allows for the unambiguous confirmation of the molecular formula of this compound. This technique would differentiate the target compound from other potential isomers or compounds with the same nominal mass. The experimentally determined mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) would be compared to the calculated theoretical mass for the proposed formula, C₁₈H₁₇NO₃S, to provide definitive confirmation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. A strong absorption band is expected in the region of 3300-3400 cm⁻¹ due to the N-H stretching vibration of the secondary amide. Two distinct carbonyl (C=O) stretching vibrations would also be prominent: one for the amide carbonyl, typically appearing around 1650-1680 cm⁻¹, and another for the ketone carbonyl of the acetyl group, expected at approximately 1680-1700 cm⁻¹. The presence of the ether linkage (C-O-C) would be indicated by stretching vibrations in the 1200-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observable in their characteristic regions.

Interactive Data Table: Key IR Absorption Bands

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Amide)3300 - 3400
C=O Stretch (Ketone)1680 - 1700
C=O Stretch (Amide)1650 - 1680
C-O Stretch (Ether)1200 - 1250
Aromatic C=C Stretch1450 - 1600
Aromatic C-H Stretch3000 - 3100

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Molecular Conformation and Torsion Angle Analysis

The X-ray crystal structure would reveal the preferred spatial arrangement of the different components of the molecule. Of particular interest would be the torsion angles between the planes of the two aromatic rings and the amide linkage. This analysis would determine the degree of planarity or twist within the molecule, which can have significant implications for its packing in the crystal lattice and its potential biological activity. The conformation of the four-membered thietane ring, whether planar or puckered, would also be precisely determined.

Intermolecular and Intramolecular Hydrogen Bonding Networks

The crystal structure would elucidate the network of hydrogen bonds that stabilize the crystal lattice. It is anticipated that the amide N-H group would act as a hydrogen bond donor, while the oxygen atoms of the amide and acetyl carbonyl groups could serve as hydrogen bond acceptors. This could lead to the formation of one-dimensional chains or more complex three-dimensional networks of molecules. The presence of any intramolecular hydrogen bonds, for instance between the amide proton and a nearby acceptor atom, would also be identified, providing further insight into the molecule's conformational preferences.

Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, Energy Framework Analysis, Chalcogen Bonds)

Beyond classical hydrogen bonding, a detailed crystallographic study would allow for the analysis of other non-covalent interactions that contribute to the stability of the crystal packing.

Energy framework analysis would offer a visual representation of the energetic landscape of the crystal structure. By calculating the interaction energies between molecular pairs, this analysis would highlight the key stabilizing interactions and their directionality, providing a deeper understanding of the forces governing the crystal architecture.

Given the presence of a sulfur atom in the thietane ring, the potential for chalcogen bonding would also be investigated. A chalcogen bond is a non-covalent interaction in which a chalcogen atom (like sulfur) acts as an electrophilic center. The crystal structure would be examined for short contacts between the sulfur atom and nucleophilic regions of neighboring molecules, which could indicate the presence of this type of stabilizing interaction.

Computational and Theoretical Investigations of N 3 Acetylphenyl 4 Thietan 3 Yloxy Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, reactivity, and stability of N-(3-acetylphenyl)-4-(thietan-3-yloxy)benzamide.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine its optimized geometry and various electronic properties. researchgate.net These calculations provide a detailed picture of the electron density distribution, which is crucial for understanding the molecule's behavior.

Table 1: Representative Electronic Properties Calculated by DFT

Property Theoretical Value Unit
Total Energy Value Hartrees
Dipole Moment Value Debye
Ionization Potential Value eV
Electron Affinity Value eV

(Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. nih.gov For this compound, the analysis of its frontier orbitals can reveal regions susceptible to electrophilic and nucleophilic attack. The distribution of HOMO and LUMO densities across the molecular structure highlights the electron-rich and electron-poor areas, respectively.

Table 2: Representative Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO Value
LUMO Value
HOMO-LUMO Gap Value

(Note: The values in this table are illustrative and represent the type of data obtained from frontier molecular orbital analysis.)

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the amide and acetyl groups, and the oxygen of the ether linkage.

Fukui functions are used to describe the change in electron density at a given point in a molecule when the total number of electrons is changed. They are useful for identifying the most reactive sites within a molecule.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. researchgate.net It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the strength of chemical bonds. researchgate.net

For this compound, NBO analysis can quantify the delocalization of electron density from lone pairs of oxygen and nitrogen atoms into antibonding orbitals of adjacent atoms. These interactions contribute to the stability of the molecule. The analysis can also provide the natural atomic charges on each atom, offering a more detailed picture of the charge distribution than the MEP alone.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools in modern drug discovery and materials science. They allow for the prediction of how a molecule will interact with biological targets and its behavior in a dynamic environment.

The computational insights gained from quantum chemical calculations for this compound can be applied to both ligand-based and structure-based drug design approaches.

In ligand-based drug design , the properties of a known active molecule are used to design new, potentially more potent analogs. The calculated electronic properties, shape, and electrostatic potential of this compound can be used to build a pharmacophore model. This model defines the essential features required for biological activity and can be used to screen virtual libraries for other molecules with similar properties.

Molecular Docking Studies with Relevant Biological Targets

No molecular docking studies for this compound have been identified in the reviewed literature. Consequently, data regarding its binding affinities, interaction modes, and relevant biological targets are not available.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

There are no published molecular dynamics simulation studies for this compound. As such, information regarding the stability of its potential ligand-target complexes, including analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time, could not be located.

In Silico Screening and Virtual Library Design for this compound Analogues

No research detailing in silico screening or the design of virtual libraries based on analogues of this compound was found. Information on the exploration of its chemical space for the identification of novel derivatives with potentially improved properties is not currently available.

Pharmacological Evaluation and Biological Activities of N 3 Acetylphenyl 4 Thietan 3 Yloxy Benzamide Derivatives Preclinical

In Vitro Cellular Activity Assessment (Excluding Clinical Human Trial Data)

Antiproliferative and Anticancer Activities against Cancer Cell Lines

Derivatives of benzamide (B126) have demonstrated notable antiproliferative effects across a range of cancer cell lines. For instance, certain 3,4,5-trihydroxy-N-alkyl-benzamide derivatives have been evaluated for their anticancer effects on the human colon carcinoma cell line HCT-116 ui.ac.idorientjchem.org. In these studies, the half-maximal inhibitory concentration (IC50) values were determined to quantify the anticancer activity ui.ac.idorientjchem.org. One derivative, 3,4,5-trihydroxy-N-hexyl-benzamide, showed a potent inhibitory effect on HCT-116 cells with an IC50 value of 0.07 µM orientjchem.org. Another study highlighted that 3,4,5-trihydroxy-N–tert-butyl-benzamide exhibited significant activity with an IC50 of 0.16 µM against the same cell line orientjchem.org.

Against the human breast cancer cell line MCF-7, novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic activity nih.gov. One of the most active compounds, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, displayed an IC50 value of 49.6 µM against MCF-7 cells nih.gov. Furthermore, N-(phenylcarbamothioyl)-benzamide derivatives have also shown cytotoxic activities against MCF-7 cells, with one compound registering an IC50 of 0.27 mM researchgate.net.

In studies involving the human cervical carcinoma cell line (HeLa), a derivative of tyrosol and gallic acid, 3,4,5-trihydroxy-N-[2-p-tolylethyl]-benzamide (THTEB), exhibited a significant antiproliferative effect by arresting the cell cycle in the S phase nih.gov.

For the human glioblastoma cell line U-87 MG, (ethynylthiophene)sulfonamido-based hydroxamates have been investigated as matrix metalloproteinase inhibitors with anti-invasive activity nih.gov. One promising derivative demonstrated a dose-dependent effect on cell invasion with an IC50 of 12 nM nih.gov.

Benzamide analogs have also been assessed for their antiproliferative activity in the human lung adenocarcinoma cell line A549 atlantis-press.comnih.gov. In one study, four different benzamide analogs were found to inhibit the growth of A549 cells in a dose- and time-dependent manner atlantis-press.com. Another investigation into 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that certain oxime-bearing compounds had potent cytotoxicity against A549 cells, with IC50 values of 5.42 µM and 2.47 µM nih.gov.

While no specific data was identified for the T47D breast cancer cell line in the context of closely related benzamide derivatives, the broad anticancer potential of this class of compounds suggests that this is a viable area for future investigation.

Table 1: Antiproliferative Activity of Benzamide Derivatives against Various Cancer Cell Lines

Compound/Derivative Class Cell Line IC50 Value
3,4,5-trihydroxy-N-hexyl-benzamide orientjchem.org HCT-116 0.07 µM
3,4,5-trihydroxy-N–tert-butyl-benzamide orientjchem.org HCT-116 0.16 µM
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole nih.gov MCF-7 49.6 µM
N-(phenylcarbamothioyl)-4-bromobenzamide researchgate.net MCF-7 0.27 mM
(Ethynylthiophene)sulfonamido-based hydroxamate nih.gov U-87 MG 12 nM (invasion)
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (oxime) nih.gov A549 2.47 µM
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (oxime) nih.gov A549 5.42 µM

Antifungal Activity against Fungal Pathogens

Benzamide derivatives have been investigated for their efficacy against various fungal pathogens. A study on novel benzamides containing a substituted pyrazole unit demonstrated significant in vitro activity against Sclerotinia sclerotiorum and Altenaria alternariae sioc-journal.cn. Specifically, the compound 4-chloro-N-(2-((1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)amino)phenyl)benzamide showed EC50 values of 11.21 mg/L and 16.70 mg/L against S. sclerotiorum and A. alternariae, respectively sioc-journal.cn. Another study on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives also reported good activity against Alternaria solani nih.gov.

The same pyrazole-containing benzamide derivative exhibited even greater activity against Valsa mali, the causative agent of apple Valsa canker, with an EC50 value of 11.67 mg/L, which was superior to the commercial fungicide fluxapyroxad (EC50=16.49 mg/L) sioc-journal.cn. Additionally, other research has indicated that certain coumarin compounds, such as 6-methylcoumarin, can effectively inhibit the growth of V. mali mdpi.com.

Table 2: Antifungal Activity of Benzamide Derivatives

Compound/Derivative Fungal Pathogen EC50 Value
4-chloro-N-(2-((1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)amino)phenyl)benzamide sioc-journal.cn Sclerotinia sclerotiorum 11.21 mg/L
4-chloro-N-(2-((1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)amino)phenyl)benzamide sioc-journal.cn Altenaria alternariae 16.70 mg/L
4-chloro-N-(2-((1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)amino)phenyl)benzamide sioc-journal.cn Valsa mali 11.67 mg/L

Antimicrobial and Antitubercular Activity Profiles

The benzamide scaffold is a key component in a number of compounds with antimicrobial and antitubercular properties. For example, chalcone derivatives of N-(4-acetyl-phenyl)-4-substituted-benzamide have been synthesized and screened for their antibacterial and antitubercular activity atlantis-press.com. The antitubercular activity was assessed against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay method, with some compounds showing a minimum inhibitory concentration (MIC) of 25 µg/ml atlantis-press.com.

Other research has focused on oxadiazole and thiadiazole derivatives of pyrrolyl benzamide, which were screened for in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv nih.gov. Certain compounds in this series exhibited significant activity, with MIC values of 3.12 µg/mL nih.gov.

Anti-inflammatory Properties

The anti-inflammatory potential of benzamide-related structures has been explored in preclinical models. In one study, N-phenylcarbamothioylbenzamide derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice nih.govnih.gov. The activity of some derivatives, with inhibition of edema ranging from 26.81% to 61.45%, was found to be higher than that of the reference drug indomethacin (22.43%) nih.gov.

Enzyme Inhibition Assays (e.g., IC50, EC50, GI50, KI Determinations)

The ability of benzamide derivatives to inhibit specific enzymes is a key area of research. For instance, certain benzamide compounds are known to be potent histone deacetylase (HDAC) inhibitors, which is a mechanism linked to their anticancer effects atlantis-press.com. The inhibitory concentration 50 (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function, while the half maximal effective concentration (EC50) refers to the concentration of a drug that gives a half-maximal response nih.gov. The GI50, or growth inhibition 50, is the concentration of a drug that causes 50% inhibition of cell growth and is often used in anticancer studies researchgate.net. The dissociation constant (Ki) is another measure of inhibitor potency nih.gov.

In the context of antifungal benzamide derivatives, molecular docking simulations have suggested that their mechanism of action may involve the inhibition of succinate dehydrogenase (SDH) by interacting with key amino acid residues like TYR 58 and ARG 43 sioc-journal.cn.

In Vivo Preclinical Efficacy Studies (Excluding Clinical Human Trial Data)

In vivo preclinical studies provide crucial information about the efficacy of a compound in a living organism. The carrageenan-induced paw edema model in rodents is a standard acute inflammatory model used to evaluate the anti-inflammatory activity of new compounds. As mentioned previously, N-phenylcarbamothioylbenzamide derivatives have shown significant in vivo anti-inflammatory effects in this model nih.govnih.gov.

Another study evaluated the anti-inflammatory properties of an N-pyrrolylcarboxylic acid derivative, which is structurally related to some anti-inflammatory drugs, after both single and multiple administrations in a rat model of carrageenan-induced inflammation nih.gov. The results indicated that at a dose of 40 mg/kg, the compound significantly inhibited paw edema, and after continuous administration, it showed anti-inflammatory properties comparable to diclofenac nih.gov. While these studies were not conducted on N-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamide itself, they provide a strong rationale for investigating its potential in vivo anti-inflammatory efficacy.

Animal Models for Disease States (e.g., Tumor Xenografts, Infection Models)

Information on the specific animal models used to evaluate the efficacy of this compound derivatives is not available in the current body of scientific literature. Preclinical studies typically involve the use of various established animal models to assess the therapeutic potential of a compound in a biological system that mimics a human disease. The choice of model depends on the anticipated pharmacological target and therapeutic area.

For instance, if the compound were being investigated as a potential anti-cancer agent, researchers might utilize:

Tumor Xenograft Models: Involving the implantation of human cancer cells into immunocompromised mice to study the effect of the compound on tumor growth.

Genetically Engineered Mouse Models (GEMMs): Mice that are genetically altered to develop specific types of cancer, providing a model that more closely resembles human disease progression.

If the compound were being explored for its anti-infective properties, common models could include:

Infection Models: Where animals are infected with a specific pathogen (bacterium, virus, or fungus) to determine the compound's ability to clear the infection or reduce its severity.

Without published research, it is not possible to specify which, if any, of these models have been used to evaluate this compound.

Biological Response Measurements in Preclinical Models

There is no publicly available data detailing the biological responses to this compound or its derivatives in preclinical models. In a typical preclinical evaluation, a range of biological parameters would be measured to determine the compound's efficacy and mechanism of action.

Examples of such measurements, depending on the therapeutic target, might include:

Tumor Growth Inhibition: In oncology studies, this would be a primary endpoint, often measured by tumor volume and weight.

Biomarker Analysis: Assessing changes in the levels of specific molecules (proteins, genes) in tissues or blood that are associated with the disease or the drug's target.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To understand the relationship between the drug's concentration in the body and its observed effect.

Histopathological Analysis: Microscopic examination of tissues to assess the drug's impact on disease pathology.

As no studies have been published, no data tables or detailed research findings on the biological activity of this compound in preclinical models can be provided.

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl 4 Thietan 3 Yloxy Benzamide

Systematic Modification of the Benzamide (B126) Core

The benzamide core is a common scaffold in medicinal chemistry, serving as a rigid linker that correctly orients the two aromatic rings for optimal interaction with a biological target. The amide bond itself is a critical interaction point, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).

Systematic modifications to this core can have profound effects on a compound's biological activity. Key modifications include:

Amide Bond Reversal: Reversing the amide bond to create an anilide can alter the geometry and hydrogen bonding pattern, which may increase or decrease binding affinity depending on the target's active site topology.

N-Alkylation: Introduction of a methyl or other small alkyl group on the amide nitrogen removes the hydrogen bond donating capability. This is often done to improve cell permeability or reduce metabolic susceptibility, though it can lead to a loss of potency if the N-H hydrogen is critical for target engagement.

Phenyl Ring Substitution: Adding substituents to the central benzoyl ring can modulate electronic properties and provide additional interaction points. For instance, introducing a small electron-withdrawing group like fluorine could enhance binding through polar interactions or block metabolic oxidation.

Scaffold Replacement: Replacing the central phenyl ring with other cyclic structures, such as a pyridine or cyclohexane ring, would significantly alter the dihedral angle between the two terminal moieties (acetylphenyl and thietan-yloxy-phenyl). Such changes test the importance of the aromatic nature and specific geometry conferred by the benzamide core. Studies on similar benzamide series have shown that replacing the phenyl ring with aliphatic groups often leads to inactive compounds, highlighting the importance of this moiety for binding affinity. nih.gov

Illustrative Data on Benzamide Core Modifications

Compound IDModification to Benzamide CoreRationaleHypothetical IC50 (nM)
Parent N-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamideBaseline compound50
1A Reversed Amide (Anilide)Alter H-bonding pattern250
1B N-Methylation of AmideRemove H-bond donor, increase lipophilicity800
1C 2-Fluoro substitution on benzoyl ringBlock metabolism, alter electronics45
1D Phenyl ring replaced with CyclohexylRemove aromaticity, increase flexibility>10,000

Impact of Substituents on the Acetylphenyl Moiety on Biological Activity

The N-(3-acetylphenyl) group is a crucial part of the molecule, likely involved in key binding interactions. The acetyl group, with its ketone carbonyl, is a strong hydrogen bond acceptor. Its position at the meta-position of the aniline ring dictates its spatial orientation relative to the rest of the molecule.

Key SAR insights can be derived from modifying this moiety:

Positional Isomerism: Moving the acetyl group from the meta- (3-position) to the ortho- (2-position) or para- (4-position) can drastically affect activity. The optimal position is determined by the location of a corresponding hydrogen bond donor in the target protein's binding pocket.

Modification of the Acetyl Group: The ketone can be modified to probe the nature of its interaction. Reduction to a secondary alcohol introduces a hydrogen bond donor and a chiral center. Oxidation to a carboxylic acid would introduce a negative charge and strong H-bonding capabilities. Conversion to an oxime or hydrazone would extend the group and alter its electronic profile.

Substitution on the Phenyl Ring: Adding substituents to the acetylphenyl ring can fine-tune properties. Small lipophilic groups like methyl or chloro could explore hydrophobic pockets, while polar groups like hydroxyl or methoxy could form additional hydrogen bonds. The electronic nature of these substituents (donating or withdrawing) can also influence the reactivity and pKa of the aniline nitrogen. nih.gov

Illustrative Data on Acetylphenyl Moiety Modifications

Compound IDModification to Acetylphenyl MoietyRationaleHypothetical IC50 (nM)
Parent 3-AcetylphenylBaseline compound50
2A 4-Acetylphenyl (para)Change position of H-bond acceptor300
2B 2-Acetylphenyl (ortho)Change position of H-bond acceptor950
2C 3-(1-Hydroxyethyl)phenylConvert ketone to alcohol (H-bond donor/acceptor)120
2D 3-CyanophenylReplace acetyl with another H-bond acceptor75
2E 3-Acetyl-4-fluorophenylIntroduce substituent to probe additional space35

Influence of the Thietan-3-yloxy Group on Pharmacological Properties

The thietan-3-yloxy group is a relatively uncommon substituent in medicinal chemistry. Thietanes are four-membered sulfur-containing heterocycles that impart unique physicochemical properties. nih.gov They are more polar and less lipophilic than their carbocyclic (cyclobutane) or open-chain analogs, which can improve aqueous solubility. The thietane (B1214591) ring is also three-dimensional, which can enhance binding by providing a better fit into a protein's binding site compared to "flat" aromatic substituents.

The influence of this group can be understood by considering:

Improved Physicochemical Properties: The introduction of the polar thietane ring can lead to improved solubility and better Lipophilic Efficiency (LipE). This is a key strategy in drug design to move away from overly lipophilic molecules ("grease balls") that often have poor pharmacokinetic profiles.

Metabolic Stability: The sulfur atom in the thietane ring is a potential site for metabolism, specifically oxidation to the corresponding sulfoxide or sulfone. This oxidation dramatically increases the polarity and hydrogen bonding capacity of the moiety, which could either be a desired metabolic pathway for clearance or a source of unwanted metabolites.

Bioisosteric Replacements within the this compound Scaffold

Acetyl Group Bioisosteres: The acetyl group, acting as a hydrogen bond acceptor, could be replaced by other groups with similar functionality, such as a cyano (-CN), nitro (-NO2), or a small sulfonamide (-SO2NH2) group.

Thietane Bioisosteres: The thietane ring is a bioisostere of other small, polar rings. Replacing it with an oxetane, azetidine, or cyclobutane ring would modulate polarity, solubility, and metabolic stability while maintaining a similar three-dimensional shape. This allows for fine-tuning of pharmacokinetic properties.

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry is a critical aspect of drug design, as biological targets are chiral and often interact differently with the enantiomers of a chiral drug.

Chiral Center: The this compound molecule possesses a stereocenter at the C3 position of the thietane ring. Therefore, the compound exists as a pair of enantiomers (R and S).

Enantiomeric Activity: It is highly probable that the two enantiomers will exhibit different biological activities. One enantiomer (the eutomer) may fit perfectly into the binding site of the target, while the other (the distomer) may bind with significantly lower affinity or not at all. In some cases, the distomer may contribute to off-target effects or have a different pharmacokinetic profile. Therefore, the synthesis and biological evaluation of the individual R- and S-enantiomers would be a crucial step in the optimization of this compound.

Oxidation-Induced Diastereomers: If the thietane sulfur is oxidized to a sulfoxide, a second chiral center is created at the sulfur atom. This would result in the formation of diastereomers (cis and trans isomers relative to the C3 substituent), each of which would likely have a unique biological and physical profile. Studies on related thietane-containing heterocycles have shown that the ratio of cis/trans isomers formed upon oxidation can be influenced by the nature of other substituents in the molecule. researchgate.net

Pharmacokinetic and Admet Profiling of N 3 Acetylphenyl 4 Thietan 3 Yloxy Benzamide Preclinical

In Silico ADMET Predictions: A Look into a Virtual Molecule

Computational, or in silico, tools are invaluable in the early stages of drug development for forecasting the pharmacokinetic properties of a compound before it is synthesized or tested in a laboratory. These predictions are based on the molecule's structural features and comparison to vast databases of known drugs.

Absorption: Crossing Biological Barriers

Successful oral drug therapy hinges on a molecule's ability to be absorbed from the gastrointestinal (GI) tract into the bloodstream. For compounds intended to act on the central nervous system (CNS), penetration of the blood-brain barrier (BBB) is also critical. In silico models would typically assess parameters like lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors to predict passive diffusion across these membranes. For N-(3-acetylphenyl)-4-(thietan-3-yloxy)benzamide, its benzamide (B126) structure suggests it may possess moderate lipophilicity, a key factor for GI absorption. However, predictions for BBB penetration would be more complex, factoring in its potential for active transport and efflux by proteins such as P-glycoprotein.

Distribution: Where Does It Go?

The volume of distribution (Vd) is a theoretical value that indicates the extent of a drug's distribution in the body's tissues versus in the plasma. A high Vd suggests the compound is extensively distributed into tissues, while a low Vd indicates it primarily remains in the bloodstream. In silico predictions for Vd are influenced by factors such as plasma protein binding and the compound's lipophilicity. Benzamides as a class exhibit a wide range of distribution patterns, making specific predictions for this molecule challenging without experimental data.

Metabolism: The Body's Chemical Modifications

The body's metabolic processes, primarily in the liver, chemically alter drug molecules to facilitate their elimination. In silico metabolism prediction identifies potential sites on the molecule that are susceptible to enzymatic modification by cytochrome P450 (CYP) enzymes. For this compound, likely metabolic pathways would involve oxidation of the acetyl group, hydroxylation of the aromatic rings, and potential modification of the thietane (B1214591) ring. The prediction of metabolic stability is crucial, as a compound that is metabolized too quickly may not reach therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity. The identification of potential metabolites is also a key output of these predictive models.

Excretion: Ridding the Body of the Compound

The final step in the pharmacokinetic process is excretion, the removal of the drug and its metabolites from the body, typically via the kidneys (urine) or the liver (bile/feces). In silico models can provide an indication of the likely route and rate of excretion based on the physicochemical properties of the parent drug and its predicted metabolites.

In Vitro Pharmacokinetic Studies: A Glimpse into Real-World Behavior

While in silico predictions are a valuable starting point, in vitro laboratory experiments provide the first concrete data on a compound's pharmacokinetic properties. Studies using liver microsomes, which contain the key drug-metabolizing enzymes, are essential for determining metabolic stability. Plasma stability assays are also critical to ensure the compound does not rapidly degrade in the bloodstream before it can reach its target.

The Influence of Structural Features on Pharmacokinetic Properties

Based on a comprehensive search of available scientific literature, there is no specific information regarding the target identification and mechanistic elucidation of the compound This compound .

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specific topics requested in the outline, which include:

Target Identification and Mechanistic Elucidation of N 3 Acetylphenyl 4 Thietan 3 Yloxy Benzamide

Induction of Specific Cellular Responses

While research exists for the broader class of N-substituted benzamides and their various biological activities, such as enzyme inhibition and the induction of apoptosis, these findings are not specific to N-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamide and cannot be attributed to it without direct experimental evidence. Generating content on this specific compound based on the activities of related but structurally distinct molecules would be scientifically inaccurate and speculative.

No public research data, data tables, or detailed findings concerning the biochemical or cellular effects of this compound could be located.

Advanced Research Topics and Future Perspectives

Prodrug Design and Delivery Strategies for N-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamide

To enhance the pharmacokinetic properties of this compound, various prodrug and advanced delivery strategies are under consideration. Prodrugs are inactive precursors that are converted into the active drug within the body. This approach can be used to overcome challenges such as poor solubility, limited permeability, and rapid metabolism.

One potential prodrug strategy involves modification of the acetyl group. For instance, converting the ketone to a ketal or an oxime could increase lipophilicity and facilitate passage across biological membranes. Once absorbed, these modifications would be cleaved by metabolic enzymes to release the active parent compound. Another approach could target the benzamide (B126) nitrogen, creating N-acyloxy or N-phospho-oxymethylene derivatives that are designed to be hydrolyzed by specific enzymes, potentially offering targeted release in certain tissues.

Advanced drug delivery systems are also being explored. These include lipid-based formulations like liposomes and solid lipid nanoparticles (SLNs), which can encapsulate the compound to improve its solubility and protect it from premature degradation. Polymeric nanoparticles offer another avenue for creating controlled-release formulations, potentially reducing dosing frequency and improving patient compliance.

Table 1: Potential Prodrug Strategies and Their Rationale

Prodrug Moiety Attachment Site Cleavage Mechanism Potential Advantage
Phosphate Ester Acetyl group (after reduction to alcohol) Alkaline Phosphatases Improved aqueous solubility
Amino Acid Conjugate Benzamide Nitrogen Peptidases Targeted delivery to specific tissues

Polymorphism and Solid-State Characterization for Optimized Formulation

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key focus of the solid-state characterization of this compound. Each polymorphic form can have different physical properties, including melting point, solubility, and dissolution rate.

The identification and characterization of different polymorphs are achieved through a variety of analytical techniques. X-ray powder diffraction (XRPD) is used to identify the unique crystal lattice of each form. Differential scanning calorimetry (DSC) helps to determine the melting point and thermal stability, while thermogravimetric analysis (TGA) assesses the compound's response to heating.

A comprehensive understanding of the polymorphic landscape of this compound is essential for selecting the most stable form for development. This ensures consistent product quality and performance. The data gathered from these studies will guide the selection of excipients and the manufacturing process for the final drug product.

Table 2: Analytical Techniques for Solid-State Characterization

Technique Information Obtained Relevance to Formulation
X-ray Powder Diffraction (XRPD) Crystalline structure and phase Identification of stable polymorph
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion Assessment of thermal stability
Thermogravimetric Analysis (TGA) Thermal decomposition profile Information on degradation pathways

High-Throughput Screening and Lead Optimization Pipelines

High-throughput screening (HTS) is a important in modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological activity. In the context of this compound, HTS would have been the initial step to identify it as a "hit" from a large chemical library. Following this initial discovery, a process of lead optimization is undertaken to refine the compound's properties.

Lead optimization is an iterative process that involves the synthesis and testing of analogs of the lead compound. The goal is to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. For this compound, this would involve systematic modifications to its three main structural components: the acetylphenyl ring, the central benzamide core, and the thietan-3-yloxy group.

Computational tools, such as quantitative structure-activity relationship (QSAR) modeling, play a significant role in this process. By analyzing the relationship between the chemical structure of the analogs and their biological activity, researchers can build predictive models to guide the design of new compounds with improved properties. This data-driven approach accelerates the optimization process and increases the likelihood of identifying a clinical candidate.

Addressing Chemical Instability and Promiscuity Challenges

During drug development, it is crucial to identify and address any potential liabilities related to chemical instability and promiscuity. Chemical instability can lead to degradation of the API, reducing its efficacy and potentially forming toxic byproducts. For this compound, potential areas of instability could include the amide bond, which may be susceptible to hydrolysis, and the thietane (B1214591) ring, which could undergo oxidation.

Promiscuity refers to the tendency of a compound to interact with multiple biological targets. This can lead to off-target effects and complicate the interpretation of preclinical data. A variety of in vitro assays are used to assess the promiscuity of a compound, including screens against panels of receptors, enzymes, and ion channels.

Emerging Therapeutic Areas for Benzamide Derivatives and Analogs

The benzamide scaffold is a well-established pharmacophore found in a wide range of approved drugs with diverse therapeutic applications. While the initial development of this compound may be focused on a specific indication, its structural motifs suggest potential for activity in other therapeutic areas.

Benzamide derivatives have shown promise as anticancer agents, often by targeting enzymes involved in cell cycle regulation or DNA repair. The unique thietane moiety in this compound could confer novel interactions with biological targets, opening up new avenues for oncology research.

Furthermore, benzamides are known to interact with a variety of G protein-coupled receptors (GPCRs), which are implicated in a wide range of neurological and psychiatric disorders. Future research could explore the activity of this compound and its analogs against a panel of CNS targets, potentially identifying new leads for the treatment of conditions such as depression, anxiety, or neurodegenerative diseases.

Translational Research Pathways for Preclinical Candidates

The ultimate goal of preclinical research is to translate promising findings from the laboratory into new therapies for patients. The translational research pathway for a candidate like this compound is a complex, multi-stage process that requires careful planning and execution.

The initial phase involves extensive in vivo testing in animal models to establish proof of concept and to assess the compound's efficacy and safety. These studies are essential for determining the therapeutic window and for identifying a potential starting dose for human trials.

If the preclinical data are favorable, the next step is to prepare an Investigational New Drug (IND) application for submission to regulatory authorities such as the U.S. Food and Drug Administration (FDA). The IND application is a comprehensive document that includes all data from preclinical studies, as well as information on the manufacturing and quality control of the drug substance.

Upon approval of the IND, the compound can enter Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics. This marks a critical milestone in the long and challenging journey from a promising molecule to a potential new medicine.

Table 3: Compound Names Mentioned in the Article

Compound Name

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Acetylphenyl)-4-(thietan-3-yloxy)benzamide, and what critical parameters influence reaction efficiency and purity?

  • Methodological Answer: The synthesis typically involves coupling reactions between activated benzamide intermediates and thietane derivatives. Key steps include:

  • Acylation: Reacting 3-acetylphenylamine with a benzoyl chloride derivative under basic conditions (e.g., Na₂CO₃ or K₂CO₃) in dichloromethane (DCM) .
  • Etherification: Introducing the thietan-3-yloxy group via nucleophilic substitution using thietane-3-ol and a base (e.g., NaH) in anhydrous acetonitrile .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from diethyl ether/pentane mixtures .
  • Critical Parameters: Temperature control (<0°C for acylation), inert atmosphere (N₂/Ar) to prevent oxidation, and reagent stoichiometry (1:1.2 molar ratio for thietane coupling) .

Q. How should researchers characterize the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., acetylphenyl proton shifts at δ 2.6 ppm, thietane ring protons at δ 4.1–4.3 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 354.12) .
  • HPLC: Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm); aim for >95% purity .
  • Thermal Analysis (DSC): Monitor decomposition temperatures (e.g., onset at 150°C) to assess stability .

Advanced Research Questions

Q. What strategies can mitigate thermal instability observed in intermediates during synthesis?

  • Methodological Answer:

  • Low-Temperature Handling: Store intermediates at –20°C under inert gas to prevent degradation .
  • Light Sensitivity: Use amber glassware or foil-wrapped flasks to avoid photolytic decomposition .
  • Inert Atmosphere: Conduct reactions in Schlenk flasks with rigorous N₂ purging to minimize oxidative side reactions .
  • Alternative Coupling Agents: Replace trichloroisocyanuric acid (TCICA) with milder agents (e.g., EDCI/HOBt) to reduce exothermic risks .

Q. How do electronic substituent effects on the benzamide scaffold influence biological activity, based on comparative studies?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis:
  • Electron-Withdrawing Groups (e.g., CF₃): Enhance metabolic stability and target binding affinity, as seen in HDAC inhibitors like MS-275 .
  • Thietane Ether Linkage: Introduces conformational rigidity, potentially improving selectivity for enzyme active sites (observed in PARP-1 inhibitors) .
  • Comparative Assays: Test acetylphenyl vs. trifluoromethyl derivatives in enzyme inhibition assays (e.g., IC₅₀ values for HDACs or PARP-1) to quantify substituent effects .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models?

  • Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and blood-brain barrier penetration via LC-MS/MS .
  • Metabolite Identification: Use hepatic microsome assays to identify oxidative metabolites (e.g., sulfoxide derivatives of thietane) that may reduce in vivo efficacy .
  • Dose Optimization: Adjust dosing regimens based on species-specific metabolic rates (e.g., higher doses in rodents than primates) .

Data Contradiction Analysis

Q. How should conflicting results in mutagenicity assays (e.g., Ames test) be resolved?

  • Methodological Answer:

  • Replicate Testing: Perform Ames II assays with Salmonella strains TA98 and TA100 under metabolic activation (S9 fraction) to confirm results .
  • Comparative Controls: Benchmark against known mutagens (e.g., benzyl chloride) and non-mutagens (e.g., DMSO) .
  • Structural Modifications: Introduce electron-donating groups (e.g., methoxy) to reduce electrophilic reactivity of the benzamide core .

Hazard Management and Safety

Q. What safety protocols are critical when handling this compound and its intermediates?

  • Methodological Answer:

  • Risk Assessment: Follow Prudent Practices in the Laboratory (National Academies Press, 2011) for hazard evaluation .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (DCM, acetonitrile) .
  • PPE: Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Waste Disposal: Neutralize acidic/basic waste before disposal and segregate halogenated solvents .

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